![molecular formula C19H17NO3 B7686607 (2-hydroxy-8-methylquinolin-3-yl)methyl 3-methylbenzoate](/img/structure/B7686607.png)
(2-hydroxy-8-methylquinolin-3-yl)methyl 3-methylbenzoate
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Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include information about its physical appearance .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the type of bonds that hold these atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes understanding the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-5-3-8-15(9-12)19(22)23-11-16-10-14-7-4-6-13(2)17(14)20-18(16)21/h3-10H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWVUHOTJCWYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=CC3=CC=CC(=C3NC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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